2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
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Overview
Description
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole is a complex organic compound that features a unique bicyclic structure. This compound is part of the broader family of azabicyclo compounds, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of the compound “2-{3-cyclopropylidene-8-azabicyclo[32The 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors and transporters.
Mode of Action
Tropane alkaloids, which share a similar core structure, are known to interact with their targets, often leading to changes in cellular signaling and function .
Biochemical Pathways
Tropane alkaloids are known to influence various biochemical pathways, particularly those involving neurotransmitters .
Result of Action
Compounds with a similar core structure, such as tropane alkaloids, have been shown to exhibit a wide array of interesting biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often involves the use of asymmetric cycloadditions and other stereoselective reactions to ensure the correct spatial arrangement of atoms .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and continuous processing can be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert ketone or aldehyde groups into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: This compound shares the bicyclic structure but lacks the indole moiety, resulting in different biological activities and applications.
8-azabicyclo[3.2.1]octane: Another related compound, which is a key intermediate in the synthesis of various tropane alkaloids.
Uniqueness
2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole is unique due to its combination of the azabicyclo scaffold with an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-19(18-11-13-3-1-2-4-17(13)20-18)21-15-7-8-16(21)10-14(9-15)12-5-6-12/h1-4,11,15-16,20H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDVSBOTGWVFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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